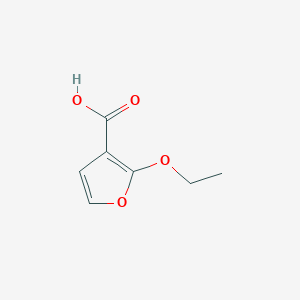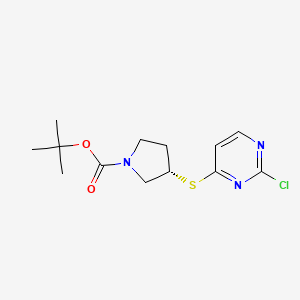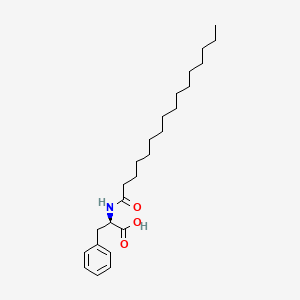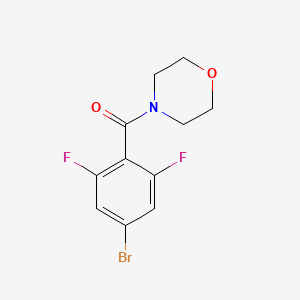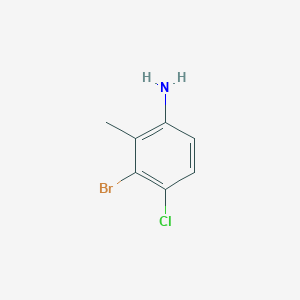
3-Bromo-4-chloro-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-2-methylaniline is an aromatic amine with the molecular formula C7H7BrClN. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an aniline ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The nitration of 2-methyl-4-chlorotoluene to form 2-methyl-4-chloro-6-nitrotoluene.
Reduction: The reduction of the nitro group to an amine group, yielding 3-chloro-2-methylaniline.
Bromination: The final step involves bromination of 3-chloro-2-methylaniline to obtain this compound.
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and controlled reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions: 3-Bromo-4-chloro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-4-chloro-2-methylaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 3-Bromo-4-chloro-2-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound can interact with cellular receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
- 3-Bromo-4-methylaniline
- 4-Bromo-3-chloroaniline
- 3-Chloro-2-methylaniline
- 1-Bromo-2,4-dichloro-3-methylbenzene
Comparison: Compared to its analogs, 3-Bromo-4-chloro-2-methylaniline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
属性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-2-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |
InChI 键 |
UIPNVCBFRFRUBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Br)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


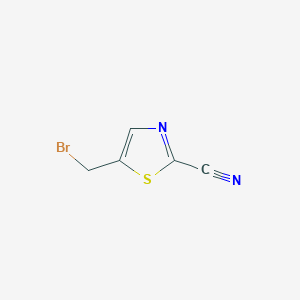
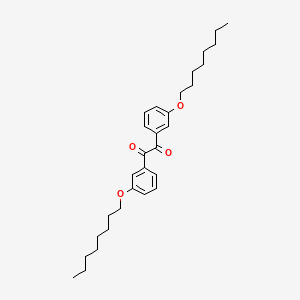
![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
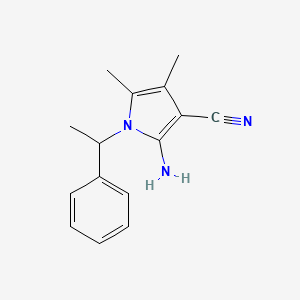
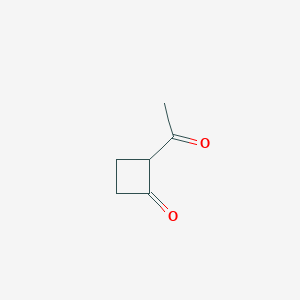
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
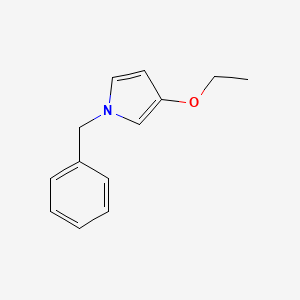
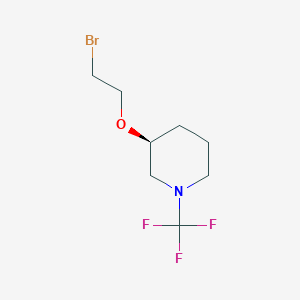
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
